molecular formula C8H4ClN3O2S2 B12720398 Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide CAS No. 113387-67-0

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide

Cat. No.: B12720398
CAS No.: 113387-67-0
M. Wt: 273.7 g/mol
InChI Key: SEFKNVCIUBGABJ-UHFFFAOYSA-N
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Description

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a thieno[2,3-d]isothiazole ring system, which is fused with a pyrazole ring substituted with a chlorine atom. The 1,1-dioxide functional group adds to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno[2,3-d]isothiazole derivatives and 4-chloro-1H-pyrazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-d]isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide
  • Thieno[2,3-d]isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide

Uniqueness

Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide stands out due to its unique combination of a thieno[2,3-d]isothiazole ring system and a pyrazole ring with a chlorine substitution. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

113387-67-0

Molecular Formula

C8H4ClN3O2S2

Molecular Weight

273.7 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)thieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C8H4ClN3O2S2/c9-5-3-10-12(4-5)8-7-6(1-2-15-7)16(13,14)11-8/h1-4H

InChI Key

SEFKNVCIUBGABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1S(=O)(=O)N=C2N3C=C(C=N3)Cl

Origin of Product

United States

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